SOR-C13 Exhibits Sub-20 nM TRPV6 Antagonism, Outperforming Small-Molecule Inhibitors cis-22a and TH-1177 by Over 20-Fold
SOR-C13 demonstrates an IC50 of 14 nM for TRPV6 inhibition, representing the highest reported potency among clinically evaluated TRPV6 antagonists [1]. This is approximately 23-fold more potent than the small-molecule inhibitor cis-22a (IC50 = 0.32 μM = 320 nM) and over 3,500-fold more potent than the early lead compound TH-1177 (IC50 = 50 μM) [2]. The differential in IC50 translates directly to achievable target engagement at lower compound concentrations, a critical factor for both in vitro tool compound selection and therapeutic index considerations.
| Evidence Dimension | TRPV6 inhibition potency (IC50) |
|---|---|
| Target Compound Data | 14 nM |
| Comparator Or Baseline | cis-22a: 320 nM (0.32 μM); TH-1177: 50,000 nM (50 μM) |
| Quantified Difference | 23-fold more potent than cis-22a; >3,500-fold more potent than TH-1177 |
| Conditions | HEK293 cells expressing human TRPV6; calcium flux assay for SOR-C13; patch-clamp electrophysiology for cis-22a; LNCaP prostate cancer cell line for TH-1177 |
Why This Matters
Higher potency reduces the required concentration for target engagement, minimizing off-target effects and enabling lower dosing in in vivo studies.
- [1] Fu S, Hirte H, Welch S, et al. First-in-human phase I study of SOR-C13, a TRPV6 calcium channel inhibitor, in patients with advanced solid tumors. Invest New Drugs. 2017;35(3):324-333. View Source
- [2] Landowski CP, Bolanz KA, Suzuki Y, Hediger MA. Chemical inhibitors of the calcium entry channel TRPV6. Pharm Res. 2011;28(2):322-30. View Source
